5-Methylpyrimidin-2(1H)-one
Overview
Description
5-Methylpyrimidin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of pyrimidine, characterized by the presence of a hydroxyl group at the second position and a methyl group at the fifth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methylpyrimidin-2(1H)-one involves the reaction of 2-chloro-5-methylpyrimidine with sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with a hydroxyl group . Another method involves the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine in the presence of an acid and an anionic surfactant .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. These methods aim to maximize yield and purity while minimizing production costs and environmental impact. For example, the catalytic hydrogen reduction method mentioned earlier is favored for its efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 5-methylpyrimidine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus oxychloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 5-Methyl-2-pyrimidinone.
Reduction: 5-Methylpyrimidine.
Substitution: 2-Chloro-5-methylpyrimidine.
Scientific Research Applications
5-Methylpyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. For example, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . In antimicrobial applications, it may disrupt the synthesis of nucleic acids in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Methyl-2-pyrimidinone: An oxidized form of 5-Methylpyrimidin-2(1H)-one.
2-Chloro-5-methylpyrimidine: A precursor in the synthesis of this compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the second position and methyl group at the fifth position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
5-Methylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula C₆H₆N₂O and is characterized by a methyl group at the 5-position of the pyrimidine ring. Its structure can be represented as follows:
This compound serves as a building block in medicinal chemistry and has been investigated for various pharmacological properties.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism underlying this activity may involve inhibition of bacterial enzymes essential for growth and replication.
Antiviral Activity
In addition to its antibacterial effects, studies have also explored the antiviral potential of this compound. It has been reported to interact with viral polymerases, thereby inhibiting viral replication. This property is particularly relevant in the context of developing treatments for viral infections.
Anticancer Effects
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic processes within bacteria and viruses.
- Receptor Modulation: It may also interact with cellular receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.
Research Findings
Several studies have provided insights into the biological activity of this compound:
Case Studies
-
Antimicrobial Efficacy:
A study conducted on various bacterial strains highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an alternative treatment option. -
Antiviral Potential:
In vitro experiments demonstrated that this compound significantly reduced viral load in infected cell cultures, indicating its potential role in antiviral therapies. -
Cancer Cell Studies:
Research involving human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, with subsequent analysis showing activation of apoptotic pathways.
Properties
IUPAC Name |
5-methyl-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQOYBJXXMLVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194332 | |
Record name | 5-Methyl-2-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41398-85-0 | |
Record name | 5-Methyl-2-pyrimidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041398850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,2-dihydropyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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